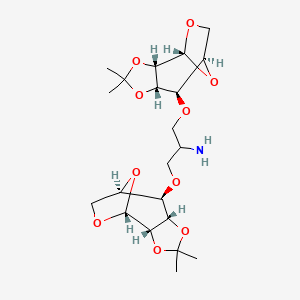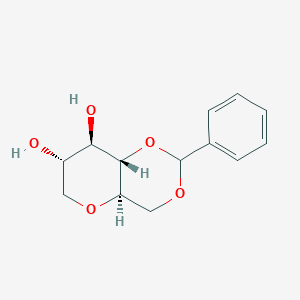
1,5-Anhydro-4,6-O-benzylidene-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1,5-A4,6-O-B-D-G) is a carbohydrate-derived compound that has been studied as a potential therapeutic agent for various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, it has been demonstrated to have beneficial effects on blood glucose levels, blood pressure, and cholesterol levels. This compound has been synthesized using various methods, including the use of enzymes and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Biomedical Research
1,5-Anhydro-4,6-O-benzylidene-D-glucitol is primarily used in biomedical research, particularly in studies related to diabetes .
Synthesis of C-glycoside Analogs
This compound serves as a precursor in the synthesis of C-glycoside analogs . These analogs are investigated as inhibitors of glycogen phosphorylase, a target enzyme for type 2 diabetes .
Benzoylation Studies
Monobenzoylation of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol with benzoyl chloride in pyridine has been reported . The benzoylation of this compound occurred preferentially at the C-2 hydroxyl group .
Hydroxyl Group Reactivity
Studies have been conducted on the reactivity of the hydroxyl groups in 1,5-Anhydro-4,6-O-benzylidene-D-glucitol . The hydroxyl group at C-3 was found to be readily benzoylated .
Nucleophilic Addition Reactions
The compound has been used in the study of stereochemistry of nucleophilic addition reactions . It was synthesized from 1,5-anhydro-D-glucitol via nitromethane cyclization .
Reactions with Nucleophiles
The compound’s reactions with some nucleophiles have been studied . The reaction with hydrogen cyanide gave predominantly the adduct with the manno configuration, together with small amounts of a cyano olefin .
Wirkmechanismus
Target of Action
The primary target of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is glycogen phosphorylase , an enzyme that plays a crucial role in glycogenolysis . This compound serves as a precursor in the synthesis of C-glycoside analogs, which are investigated as inhibitors of this enzyme .
Mode of Action
1,5-Anhydro-4,6-O-benzylidene-D-glucitol interacts with its target, glycogen phosphorylase, by inhibiting its activity. This inhibition results in the reduction of glycogenolysis, the process of breaking down glycogen into glucose .
Biochemical Pathways
The compound affects the glycogenolysis pathway. By inhibiting glycogen phosphorylase, it reduces the breakdown of glycogen into glucose. This action can help regulate blood glucose levels, particularly in the context of conditions like type 2 diabetes .
Result of Action
The inhibition of glycogen phosphorylase by 1,5-Anhydro-4,6-O-benzylidene-D-glucitol leads to a decrease in the conversion of glycogen to glucose. This can help regulate blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .
Eigenschaften
IUPAC Name |
(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWQNYQBBRLMC-ZLUZDFLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-D-glucitol | |
Q & A
Q1: Why is 1,5-Anhydro-4,6-O-benzylidene-D-glucitol a valuable starting material in nucleoside synthesis?
A1: 1,5-Anhydro-4,6-O-benzylidene-D-glucitol serves as a versatile chiral precursor for synthesizing modified nucleosides. Its structure allows for selective modifications at different positions, enabling the introduction of various functional groups and nucleobases. This flexibility is crucial for developing novel nucleoside analogues with potentially improved pharmacological properties. [, , , ]
Q2: Can you describe the typical synthetic steps involved in transforming 1,5-Anhydro-4,6-O-benzylidene-D-glucitol into nucleoside analogues?
A2: The synthesis usually begins with selective protection of the hydroxyl groups in 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. Researchers commonly protect the 3-OH group with a tert-butyldimethylsilyl (TBDMS) group. Subsequent conversion of the 2'-OH group into a triflate derivative prepares the molecule for nucleobase introduction. Various purine or pyrimidine bases can then be coupled through nucleophilic substitution reactions. [, , ]
Q3: What are the limitations of using 1,5-Anhydro-4,6-O-benzylidene-D-glucitol in nucleoside synthesis?
A4: While versatile, the synthesis of nucleoside analogues from 1,5-Anhydro-4,6-O-benzylidene-D-glucitol can involve multi-step procedures with varying yields. The stability and biological activity of the resulting analogues can also be unpredictable and require extensive optimization. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


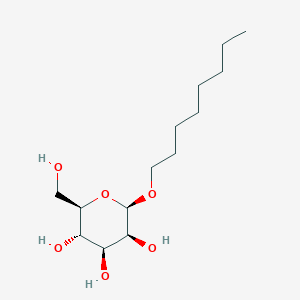

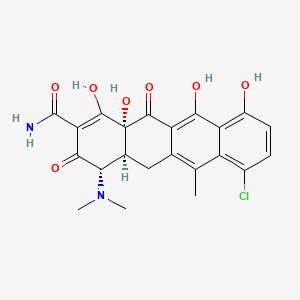
![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
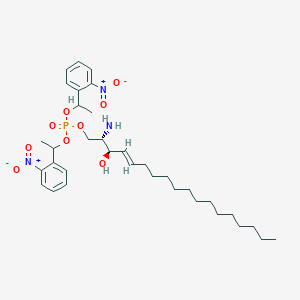
![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)
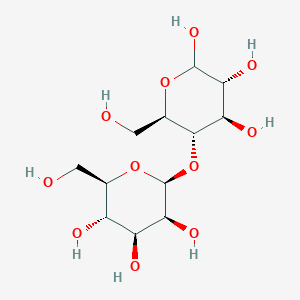
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-7-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B1140035.png)
